1-fluoro-3-(1-nitroethyl)benzene
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Overview
Description
1-Fluoro-3-(1-nitroethyl)benzene is an organic compound with the molecular formula C8H8FNO2 It is characterized by a benzene ring substituted with a fluoro group and a nitroethyl group
Preparation Methods
The synthesis of 1-fluoro-3-(1-nitroethyl)benzene typically involves the nitration of 1-fluoro-3-ethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to ensure the desired product’s consistency and purity .
Chemical Reactions Analysis
1-Fluoro-3-(1-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions include 1-amino-3-(1-nitroethyl)benzene, 1-fluoro-3-(1-aminoethyl)benzene, and 1-fluoro-3-(1-carboxyethyl)benzene, respectively.
Scientific Research Applications
1-Fluoro-3-(1-nitroethyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems, particularly in understanding their metabolic pathways and potential toxicity.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes exploring their potential as antimicrobial or anticancer agents.
Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers
Mechanism of Action
The mechanism by which 1-fluoro-3-(1-nitroethyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro group can influence the compound’s reactivity and stability, affecting its overall biological activity .
Comparison with Similar Compounds
1-Fluoro-3-(1-nitroethyl)benzene can be compared with other nitroaromatic compounds such as 1-fluoro-3-nitrobenzene and 1-chloro-3-(1-nitroethyl)benzene. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. For example, the presence of a fluoro group in this compound can enhance its stability and reactivity compared to its chloro-substituted counterpart .
Similar Compounds
- 1-Fluoro-3-nitrobenzene
- 1-Chloro-3-(1-nitroethyl)benzene
- 1-Bromo-3-(1-nitroethyl)benzene
Properties
CAS No. |
29865-67-6 |
---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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